molecular formula C6H11BrClNO B13477081 1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B13477081
M. Wt: 228.51 g/mol
InChI Key: VRIFJDBIMZJJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bromine atom and an oxabicyclohexane ring. It is primarily used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves a multi-step process. One common method includes the iodocyclization reaction, which is used to construct the oxabicyclohexane ring . The reaction conditions often involve the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their substituents and specific reactivity The presence of the bromine atom in 1-{4-Bromo-2-oxabicyclo[21

Properties

Molecular Formula

C6H11BrClNO

Molecular Weight

228.51 g/mol

IUPAC Name

(4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10BrNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H

InChI Key

VRIFJDBIMZJJND-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.